

Comprehensive Cross-Reactivity & Selectivity Profile: 2-(Butylsulfanyl)-5-chloropyrimidine

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Compound of Interest

Compound Name: 2-(Butylsulfanyl)-5-chloropyrimidine

CAS No.: 124595-97-7

Cat. No.: B2902927

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Executive Summary

2-(Butylsulfanyl)-5-chloropyrimidine (2-BSP) represents a specific chemotype within the 2-alkylthio-pyrimidine class. While often utilized as a lipophilic building block or fragment in drug discovery, its utility is frequently compromised by specific chemical and metabolic cross-reactivities.

This guide objectively evaluates 2-BSP against its structural analogs (2-alkoxy and 2-amino variants), highlighting its propensity for metabolic activation (S-oxidation) and subsequent covalent off-target modification. We provide experimental protocols to validate these liabilities early in the lead optimization phase.

Key Performance Indicators (KPI) Summary

Feature	2-(Butylsulfanyl)-5-chloropyrimidine (2-BSP)	2-Butoxy-5-chloropyrimidine (Alternative A)	2-(Butylamino)-5-chloropyrimidine (Alternative B)
Primary Liability	S-Oxidation (Metabolic)	Hydrolytic Stability (Low pH)	Solubility / Permeability
Covalent Reactivity	High (Post-activation to Sulfone/Sulfoxide)	Low (Inert Ether)	Low (Stable Amine)
CYP Inhibition	Moderate-High (CYP2C9, CYP3A4 via Heme coordination)	Low	Low-Moderate
Target Class Bias	GPCRs (Adenosine, P2Y), Kinases	Ion Channels	Kinases (Hinge Binder)
Metabolic Soft Spot	Sulfur (S-oxidation, S-dealkylation)	O-dealkylation	N-dealkylation

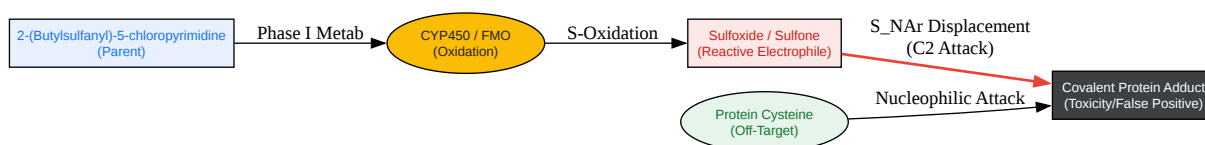
Mechanism of Cross-Reactivity

To understand the cross-reactivity profile of 2-BSP, one must analyze its bio-activation pathway. The thioether moiety is not merely a lipophilic handle; it is a "soft" nucleophile that, upon oxidative metabolism, transforms the pyrimidine ring into a highly reactive electrophile.

The Metabolic Activation Cascade

The primary cross-reactivity mechanism involves the oxidation of the sulfide to a sulfoxide (S=O) or sulfone (O=S=O). These oxidized species are excellent leaving groups, rendering the C2 position of the pyrimidine ring susceptible to Nucleophilic Aromatic Substitution (S_NAr) by biological nucleophiles (e.g., Cysteine thiols in proteins, Glutathione).

Pathway Visualization: The following diagram illustrates the transformation of 2-BSP from a passive ligand to a covalent modifier.



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Figure 1: Metabolic activation pathway of 2-BSP leading to covalent protein adduction.

Pharmacological Cross-Reactivity (Off-Targets)

Beyond covalent reactivity, the 2-alkylthio-pyrimidine scaffold exhibits specific non-covalent affinity for several protein families, often leading to confounding experimental results.

- Adenosine Receptors (A1/A2A): The pyrimidine core mimics the adenine ring of adenosine. The 2-butylthio group occupies the hydrophobic pocket typically engaged by N6-substituents in adenosine analogs, leading to antagonistic activity.
- Kinases: While 2-BSP lacks the typical hydrogen bond donor/acceptor motif of potent kinase inhibitors (like 2-aminopyrimidines), it can bind to the ATP-binding pocket of "promiscuous" kinases (e.g., CK2, PIM1) via hydrophobic interactions, acting as a low-affinity competitive inhibitor.
- CYP450 Inhibition: The thioether sulfur can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), acting as a reversible inhibitor and potentially causing drug-drug interactions (DDIs).

Comparative Analysis & Alternatives

When designing a library or selecting a probe, choosing the correct linker atom (S vs O vs N) is critical for reducing cross-reactivity.

Alternative A: 2-Butoxy-5-chloropyrimidine (Ether Linker)

- Pros: Significantly higher metabolic stability; the ether oxygen is not readily oxidized to a leaving group. Reduced CYP inhibition risk (no lone pair coordination to heme).
- Cons: Lower lipophilicity (LogP) compared to the thioether; potential for rapid O-dealkylation.
- Verdict: Superior for chronic dosing studies where metabolic stability is paramount.

Alternative B: 2-(Butylamino)-5-chloropyrimidine (Amine Linker)

- Pros: Introduces a Hydrogen Bond Donor (NH), increasing specificity for kinase hinge regions (reducing random hydrophobic binding). Extremely stable to S_NAr displacement.
- Cons: Higher polarity may reduce membrane permeability; potential for N-dealkylation.
- Verdict: Superior for kinase-focused campaigns requiring high selectivity.

Data Comparison Table: Predicted Properties

Property	2-S-Butyl (2-BSP)	2-O-Butyl	2-N-Butyl
cLogP	~3.2 (High)	~2.6 (Moderate)	~2.1 (Low)
Metabolic Stability (t _{1/2})	Low (< 30 min)	High (> 60 min)	Moderate (~45 min)
GSH Adduct Formation	Yes (High)	No	No
CYP3A4 IC ₅₀	< 10 μM	> 50 μM	> 50 μM

Experimental Protocols for Validation

To confirm the cross-reactivity profile of 2-BSP in your specific assay system, the following validation workflows are mandatory.

Protocol 1: Glutathione (GSH) Trapping Assay

Purpose: To quantify the risk of covalent modification (reactive metabolite formation).

- Incubation: Incubate 2-BSP (10 μ M) with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
- Trapping Agent: Add Glutathione (GSH) at a physiological excess (5 mM) to the reaction mixture.
- Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
- Analysis: Centrifuge (4000g, 10 min) and analyze the supernatant via LC-MS/MS.
- Detection: Monitor for the specific mass shift corresponding to the GSH adduct: $[M + \text{GSH} - \text{HCl} - \text{H}]^+$ (if Cl is displaced) or $[M + \text{GSH} - \text{SButyl}]^+$ (if sulfone is displaced).
 - Success Criterion: < 1% GSH adduct formation relative to parent turnover indicates acceptable safety.

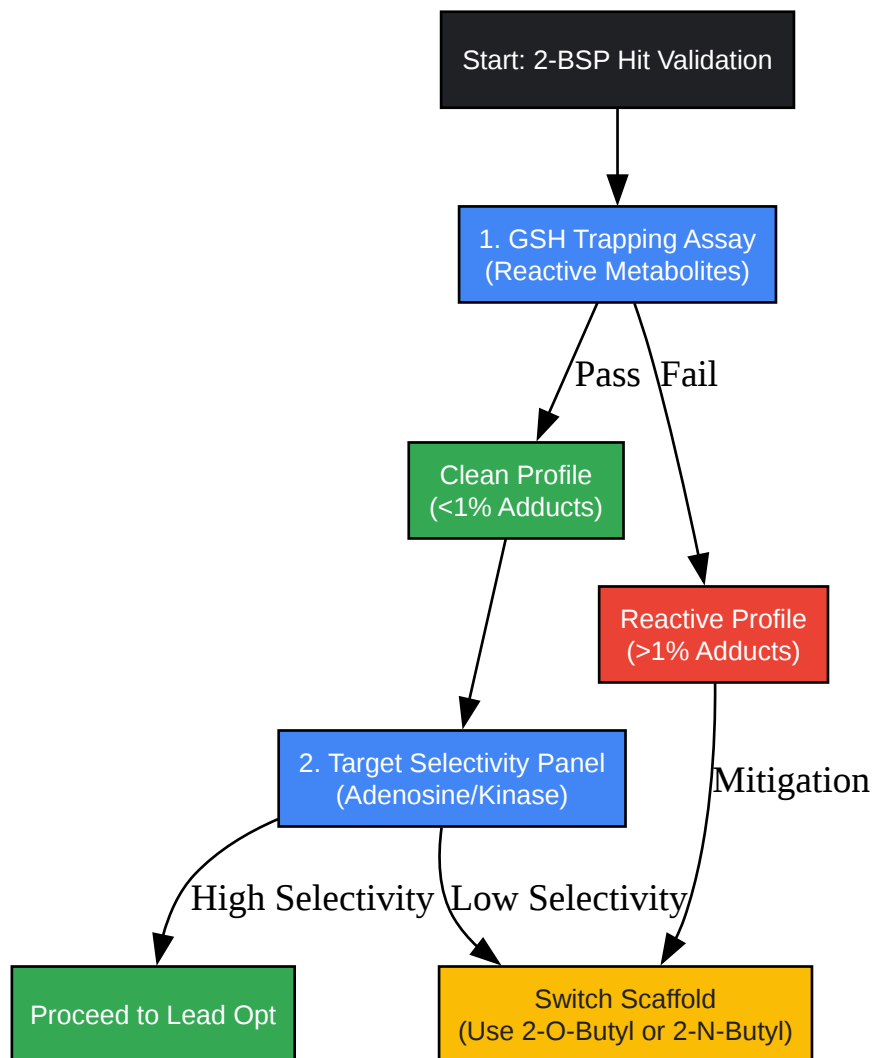
Protocol 2: Adenosine Receptor Binding Panel (Radioligand Displacement)

Purpose: To verify off-target GPCR activity.

- Membrane Prep: Use CHO cells overexpressing human Adenosine A1 or A2A receptors.
- Ligand: Use $[3\text{H}]\text{-DPCPX}$ (A1 antagonist) or $[3\text{H}]\text{-ZM241385}$ (A2A antagonist) at K_d concentration.
- Competition: Incubate membranes with radioligand and increasing concentrations of 2-BSP (1 nM to 10 μ M) for 60 min at 25°C.
- Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Calculation: Plot % Inhibition vs. $\text{Log}[\text{Concentration}]$ to determine IC_{50} .
 - Note: 2-BSP often shows IC_{50} in the low micromolar range (1-5 μ M) for A1 receptors.

Protocol 3: Selectivity Profiling Workflow

The following diagram outlines the decision tree for evaluating 2-BSP in a screening cascade.



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Figure 2: Decision tree for validating 2-BSP selectivity and reactivity.

References

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